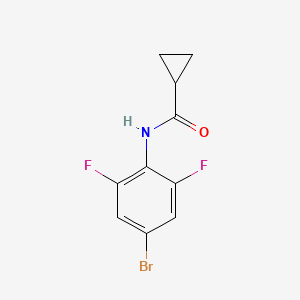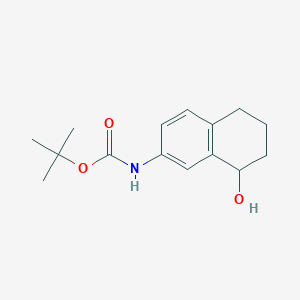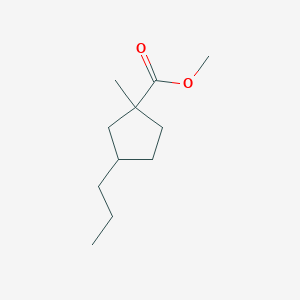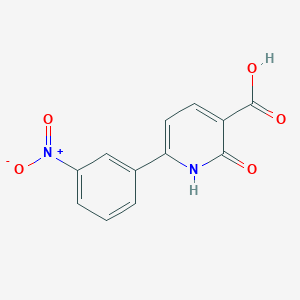![molecular formula C10H11N3O5S B8572416 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid CAS No. 75968-26-2](/img/structure/B8572416.png)
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid is a complex organic compound that combines the properties of glyoxylic acid and p-acetamidobenzenesulfonylhydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid typically involves the reaction of glyoxylic acid with p-acetamidobenzenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid can be compared with similar compounds such as glyoxylic acid derivatives and other sulfonylhydrazones. Its uniqueness lies in its combined properties, which make it suitable for specific applications where other compounds may not be as effective. Similar compounds include:
Glyoxylic acid derivatives: These compounds share the glyoxylic acid moiety but differ in their functional groups.
Sulfonylhydrazones: These compounds have the sulfonylhydrazone functional group but may have different substituents.
Properties
CAS No. |
75968-26-2 |
|---|---|
Molecular Formula |
C10H11N3O5S |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
(2E)-2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H11N3O5S/c1-7(14)12-8-2-4-9(5-3-8)19(17,18)13-11-6-10(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b11-6+ |
InChI Key |
HTPGGBODPWPAHV-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


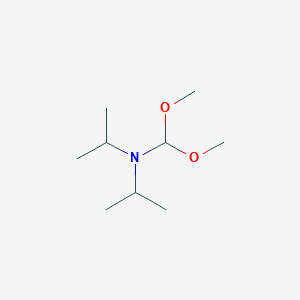
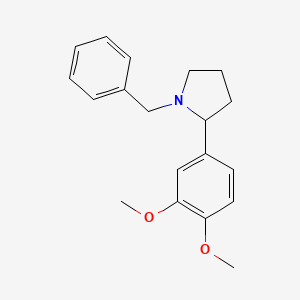
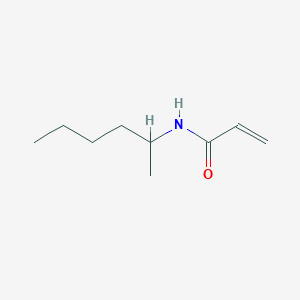


![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
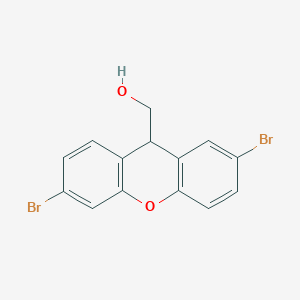
![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)

